molecular formula C9H9N3 B3030433 4-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 905281-60-9

4-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B3030433
CAS No.: 905281-60-9
M. Wt: 159.19
InChI Key: IDSXNIZCHUGIBD-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-bromopyridine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrazole-pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)pyridine
  • 4-(1-methyl-1H-pyrazol-3-yl)pyridine
  • 4-(1-methyl-1H-pyrazol-5-yl)piperidine

Uniqueness

4-(1-methyl-1H-pyrazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSXNIZCHUGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719063
Record name 4-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905281-60-9
Record name 4-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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